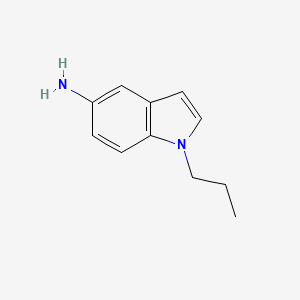

1-propyl-1H-indol-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2 |

|---|---|

Molecular Weight |

174.24 g/mol |

IUPAC Name |

1-propylindol-5-amine |

InChI |

InChI=1S/C11H14N2/c1-2-6-13-7-5-9-8-10(12)3-4-11(9)13/h3-5,7-8H,2,6,12H2,1H3 |

InChI Key |

XYDQVZSFIQOGEL-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC2=C1C=CC(=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 Propyl 1h Indol 5 Amine and Its Derivatives

Foundational Strategies for Indole (B1671886) Ring System Construction and Diverse Functionalization

The construction of the indole nucleus has been a central theme in organic synthesis for over a century, leading to the development of numerous named reactions and innovative catalytic systems. acs.org These foundational methods provide the basis for creating a diverse range of indole derivatives, which can then be further modified to yield specific targets like 1-propyl-1H-indol-5-amine.

Transition-Metal Catalyzed Methodologies in Indole Synthesis

Transition-metal catalysis has revolutionized the synthesis of indoles, offering high efficiency and selectivity. researchgate.netd-nb.info Catalysts based on palladium, rhodium, iridium, and manganese have been instrumental in developing new synthetic routes. google.com

A prominent example is the Larock indole synthesis , which utilizes a palladium catalyst to form indoles from an ortho-iodoaniline and a disubstituted alkyne. lookchem.com This heteroannulation reaction is highly versatile and can be used to produce a variety of substituted indoles. The mechanism involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by alkyne insertion and subsequent cyclization. researchgate.net The use of N-heterocyclic carbene (NHC)-palladium complexes has been shown to facilitate a regioselective process for synthesizing 2,3-disubstituted indoles. researchgate.net

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. researchgate.net This reaction is frequently used for the N-arylation of indoles and can be applied to the synthesis of complex indole-containing structures. nih.govprepchem.com Recent advancements have even demonstrated its use for the modification of unprotected halotryptophans in aqueous conditions. acs.org

Other significant transition-metal catalyzed methods include:

Gold-catalyzed reactions of anthranil (B1196931) derivatives with alkynes to prepare valuable 7-acylindoles. researchgate.net

Cobalt-catalyzed intramolecular indolization of N-alkyl-N-arylhydrazines and cross-dehydrogenative coupling of ortho-alkenylanilines. researchgate.net

| Reaction Name | Key Reactants | Catalyst | Primary Product Type | Reference |

|---|---|---|---|---|

| Larock Indole Synthesis | ortho-iodoaniline, disubstituted alkyne | Palladium | 2,3-disubstituted indoles | lookchem.com |

| Buchwald-Hartwig Amination | Aryl halide, amine (or indole) | Palladium | N-arylated indoles | researchgate.netprepchem.com |

| Gold-Catalyzed Cyclization | Anthranil derivatives, alkynes | Gold | 7-acylindoles | researchgate.net |

| Cobalt-Catalyzed Indolization | N-alkyl-N-arylhydrazines | Cobalt(III) | Substituted indoles | researchgate.net |

Development of Metal-Free Synthetic Approaches for Indole Scaffolds

In recent years, there has been a significant push towards developing more sustainable and environmentally benign synthetic methods, leading to a surge in metal-free approaches for indole synthesis. google.com These methods often rely on radical-initiated cyclizations, electrochemical processes, or base-promoted reactions. d-nb.infochemicalbook.com

Metal-free radical cascade cyclizations have been developed for the synthesis of complex fused indole systems, such as indolo[1,2-a]quinolines. acs.org Similarly, a transition-metal-free synthesis of indoles has been reported through the radical coupling of 2-halotoluenes and imines, promoted by a base like potassium tert-butoxide. nih.gov Electrochemical methods also offer a green alternative, enabling the intramolecular C(sp2)-H amination of 2-vinyl anilines to produce indoles. Furthermore, base-promoted cyclization of ortho-alkynyl-N,N-dialkylarylanilines provides a direct route to 2-aryl indoles. d-nb.info

Site-Selective C-H Functionalization and Cross-Coupling Reactions for Indole Modification

Direct C-H functionalization of the indole core represents a highly atom-economical strategy for introducing substituents without the need for pre-functionalized starting materials. d-nb.info The indole nucleus possesses multiple C-H bonds with varying reactivity, making site-selectivity a significant challenge.

The C3 position is generally the most nucleophilic and reactive, followed by the C2 position. Functionalization of the less reactive benzene (B151609) core (C4-C7 positions) often requires the use of directing groups. For instance, installing an N-P(O)tBu2 group at the indole nitrogen can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. Cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for direct C-C bond formation via C-H functionalization. These reactions can be directed to either the C2/C3 positions or the less reactive C4-C7 positions by designing specific catalyst systems and employing directing groups.

Targeted Synthetic Routes for this compound and Related Analogues

The synthesis of this compound requires specific methodologies for introducing the amino group at the C5 position and the propyl group at the N1 position. This can be achieved through a sequence involving the preparation of a 5-aminoindole (B14826) precursor followed by N-alkylation, or by N-alkylating a suitable indole derivative and then introducing the amino group.

Reductive Amination as a Key Synthetic Step for Indole Amines

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. d-nb.info This reaction can be applied to the synthesis of aminoindoles. A common strategy involves the reduction of a nitroindole to the corresponding aminoindole. For example, 5-nitroindole (B16589) can be reduced to 5-aminoindole using various reducing agents. A one-pot synthesis of aniline (B41778) derivatives from nitroarenes and aldehydes, catalyzed by gold nanoparticles, proceeds through hydrogenation followed by reductive amination.

A plausible route to this compound could start with 5-nitroindole. The nitro group can be reduced to an amino group, for instance, through catalytic hydrogenation with Pd/C. The resulting 5-aminoindole can then undergo N-alkylation. However, the presence of the free amino group can complicate the selectivity of the N-alkylation step.

Strategies for N1-Alkylation of the Indole Nucleus with Propyl Moieties

The N-alkylation of indoles is a fundamental transformation. A direct approach for the synthesis of this compound would involve the N-propylation of 5-aminoindole. However, a more common and often more efficient strategy involves the N-alkylation of a precursor like 5-nitroindole, followed by the reduction of the nitro group.

For instance, 5-nitro-1H-indole can be N-alkylated with a propyl halide, such as 1-bromopropane, in the presence of a base to yield 5-nitro-1-propyl-1H-indole. This intermediate can then be reduced to the target compound, this compound, via catalytic hydrogenation (e.g., using Pd/C and H2) or other reducing systems. An alternative starting material is 5-nitroisatin (B147319), which can be N-alkylated and then converted to the corresponding N-alkyl-5-nitroindole using a mixed borohydride (B1222165) reducing agent like ZrCl4/NaBH4.

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. N-Propylation | 5-Nitro-1H-indole | 1-Bromopropane, Base (e.g., K2CO3) | 5-Nitro-1-propyl-1H-indole | |

| 2. Reduction | 5-Nitro-1-propyl-1H-indole | Pd/C, H2 | This compound |

Chemical Approaches for Introducing and Modifying the C5-Amino Group on the Indole Ring

The introduction of an amino group at the C5 position of the indole ring is a key synthetic step for creating this compound and its analogs. The most established and widely used method involves a two-step sequence: nitration followed by reduction.

Nitration of the Indole Ring

Direct electrophilic substitution on the indole nucleus typically occurs at the C3 position due to the high electron density of the pyrrole (B145914) ring. atamanchemicals.combhu.ac.in To achieve substitution on the benzene portion of the indole, particularly at C5, reaction conditions must be carefully controlled. When the C3 position is blocked, or when the nitration is conducted in a strongly acidic medium, the electrophilic attack is directed to the C5 position. atamanchemicals.combhu.ac.in In a strongly acidic environment, the indole nitrogen is protonated, which deactivates the pyrrole ring towards electrophilic attack and favors substitution on the carbocyclic ring. atamanchemicals.com

Commonly, 5-nitroindole is synthesized from indole-3-carboxaldehyde, where the electron-withdrawing group at C3 directs nitration to the C5 and C6 positions. tandfonline.com Another approach involves the cyclization of nitrophenylhydrazones via the Fischer indole synthesis, although this can be challenging for certain substrates. tandfonline.com A more direct route to 5-nitroindoles involves the reduction of N-alkyl-nitroisatin. For instance, N-(3-chloropropyl)-5-nitroisatin can be reduced using a mixed borohydride system (ZrCl₄/NaBH₄) to yield N-(3-chloropropyl)-5-nitroindole. nih.govresearchgate.net

Reduction of the C5-Nitro Group

Once the 5-nitroindole scaffold is obtained, the nitro group is readily reduced to the corresponding 5-aminoindole. Catalytic hydrogenation is the most common and efficient method for this transformation. The reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. d-nb.info This method is clean and generally provides high yields of the desired amine. For example, 1-methyl-5-nitro-1H-indole is hydrogenated to 1-methyl-1H-indol-5-amine in good yield. d-nb.info This reduction is a critical step in producing various 5-aminoindole derivatives, though it has been noted that these compounds can be susceptible to air oxidation. d-nb.info

Advanced and Direct Amination Methods

Beyond the traditional nitration-reduction sequence, modern synthetic chemistry offers more direct methods for C-N bond formation. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, allow for the direct coupling of an amine with an aryl halide. More advanced strategies like the Catellani reaction, which combines palladium and norbornene catalysis, can facilitate sequential C-H functionalization, offering a pathway to C5-aminated indoles. researchgate.net Transition-metal-free conditions have also been developed for intramolecular C-N bond formation to synthesize N-substituted indoles. nih.gov

| Method | Key Reagents & Conditions | Intermediate | Product | Typical Yield | Notes |

| Nitration/Reduction | 1. Nitrating agent (e.g., HNO₃/H₂SO₄) 2. Reducing agent (e.g., H₂/Pd/C, SnCl₂/HCl) | 1-Propyl-5-nitro-1H-indole | This compound | Good to High | Well-established, versatile method. Requires control to ensure C5 selectivity. tandfonline.comd-nb.info |

| Isatin Reduction | 1. N-alkylation of 5-nitroisatin 2. ZrCl₄/NaBH₄ reduction | N-Propyl-5-nitroisatin | 1-Propyl-5-nitro-1H-indole | High | A rapid and direct conversion to the nitroindole nucleus, which is then reduced. nih.govresearchgate.net |

| Catalytic Amination | 5-Bromo-1-propyl-1H-indole, Amine source, Pd catalyst (e.g., Buchwald-Hartwig) | N/A (Direct Coupling) | This compound | Variable | Offers direct C-N bond formation, avoiding the nitro intermediate. nih.gov |

Design and Implementation of One-Pot Synthesis Protocols for Indole Derivatives

One-pot synthesis protocols and multicomponent reactions (MCRs) have become powerful tools in organic synthesis, allowing for the construction of complex molecules like indole derivatives in a single, efficient operation. arkat-usa.orgnih.gov These strategies improve efficiency by reducing the number of purification steps, saving time and resources, and minimizing waste.

Several MCRs are utilized for synthesizing functionalized indole rings. rsc.orgresearchgate.net For instance, the Ugi reaction, a well-known MCR, can incorporate indole derivatives to create diverse chemical libraries. arkat-usa.orgrsc.org The development of novel MCRs for indole-fused heterocycles is an active area of research, often exploiting the nucleophilicity of the indole C3 position. nih.govrsc.org

A notable example of a one-pot protocol for creating substituted aminoindoles involves a two-step sequence within a single pot. This process begins with a nucleophilic aromatic substitution of a 2-halonitrobenzene with a cyanoacetamide, followed by a reductive cyclization. nih.gov This method avoids the isolation of the intermediate and has been shown to be compatible with a wide range of functional groups, including alcohols, alkenes, alkynes, and various heterocycles, affording the desired 2-aminoindole products in good yields. nih.gov

| One-Pot Strategy | Key Components | Reaction Type | Resulting Structure | Reference |

| MCR Assembly | Indole, Formaldehyde, Amino hydrochloride | Multicomponent Reaction | Indole-fused oxadiazepines | nih.gov |

| Ugi/Cyclization | Aniline, Glyoxal dimethyl acetal, Formic acid, Isocyanide | Multicomponent Reaction followed by Cyclization | Substituted Indoles | rsc.org |

| SNAr/Reductive Cyclization | 2-Halonitrobenzene, Cyanoacetamide | Nucleophilic Aromatic Substitution, Reductive Cyclization | 2-Aminoindole-3-carboxamides | nih.gov |

| Friedel–Crafts Alkylation | Indole, γ-Hydroxybutyrolactam | Friedel–Crafts Alkylation/Cyclization | Polynuclear Indole Derivatives | mdpi.com |

Divergent Synthetic Strategies for the Generation of this compound Based Compound Libraries

The generation of compound libraries from a central scaffold like this compound is crucial for drug discovery and chemical biology. Divergent synthesis, where a common intermediate is converted into a wide range of structurally distinct analogs, is a key approach. Late-stage functionalization (LSF) is a particularly powerful divergent strategy, as it allows for the modification of complex molecules at a late point in the synthetic sequence, enabling rapid access to new chemical space. acs.orgresearchgate.netethz.ch

Late-Stage Functionalization (LSF)

LSF strategies can be applied to the this compound core to modify various positions on the indole ring or the propyl and amino substituents. acs.org For example, the C5-amino group can be acylated, alkylated, or used as a handle for coupling to other molecules. The indole ring itself can undergo further C-H functionalization at other positions, depending on the directing groups and catalysts used. nih.gov An advanced LSF technique involves skeletal editing, where the core indole structure is transformed into a bioisosteric heterocycle. For example, a nitrogen atom insertion strategy can convert an indole scaffold into a quinazoline (B50416) or quinoxaline, offering a profound structural diversification from a common precursor. researchgate.netethz.ch

Bioisosteric Replacement

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry used to optimize potency, selectivity, and pharmacokinetic properties. nih.gov For a this compound based library, several bioisosteric replacements could be envisioned:

Indole Core Analogs: The indole nucleus itself is a bioisostere of indazole, and this replacement has been used to develop new kinase inhibitors. plos.org Other heterocycles like benzimidazoles or azaindoles could also be used. researchgate.net

C5-Amine Modifications: The amino group could be replaced with other hydrogen-bonding groups like a hydroxyl or a small amide.

N1-Propyl Group Analogs: The n-propyl group can be replaced with other alkyl chains, branched chains (like isopropyl), or cyclic structures to explore different steric and lipophilic requirements of a biological target. nih.gov

These divergent strategies allow chemists to systematically probe the structure-activity relationships (SAR) of a compound series, leading to the identification of optimized molecules. plos.orgnih.gov

Advanced Derivatization Techniques for Enhancing Biological Activity and Analytical Detection

Derivatization of the this compound scaffold serves two primary purposes: modulating biological activity and enabling or improving analytical detection. The C5-amino group provides a versatile chemical handle for these modifications.

Derivatization for Enhanced Biological Activity

Structure-activity relationship (SAR) studies guide the derivatization of lead compounds to improve their biological profiles. plos.org For indole-based compounds, modifications at various positions can significantly impact their interaction with biological targets. For example, in a series of indole-tethered pyrimidine (B1678525) derivatives, the nature of the substituent at the C3 position of the indole and the type of linker to the pyrimidine were found to be critical for selectivity against different protein kinases. plos.org The introduction of substituents that can form specific hydrogen bonds or occupy hydrophobic pockets in a target protein can lead to substantial increases in potency and selectivity. plos.orgnih.gov

Derivatization for Analytical Detection

For quantitative analysis, particularly in complex biological matrices, it is often necessary to derivatize the analyte to make it detectable by sensitive analytical techniques like fluorescence spectroscopy or mass spectrometry. nih.govnih.gov The primary amino group of this compound is an ideal site for such derivatization.

Fluorogenic Derivatization: Reagents that react with primary amines to form highly fluorescent products are widely used. These "fluorogenic" reagents are typically non-fluorescent themselves and become fluorescent only after reacting with the analyte, minimizing background signal. nih.gov This approach is valuable for real-time imaging and sensitive quantification. researchgate.net

Colorimetric Detection: Simple and rapid detection can sometimes be achieved through colorimetric methods. For example, certain aromatic primary amines can produce a distinct color when reacted with reagents like cinnamaldehyde (B126680) on a thin-layer chromatography (TLC) plate, allowing for quick screening. researchgate.net

Chromatographic Analysis: For methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can be used to improve volatility, ionization efficiency, or chromatographic separation. d-nb.info

| Derivatization Reagent | Target Functional Group | Analytical Technique | Purpose | Reference |

| Naphthalene-2,3-dicarboxaldehyde (NDA) | Primary Amine | Fluorescence Spectroscopy, HPLC | Creates highly fluorescent cyanobenz[f]isoindole (CBI) derivatives for sensitive detection. | nih.gov |

| 4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Primary/Secondary Amine | Fluorescence Spectroscopy, HPLC | Forms stable, fluorescent adducts for quantitative analysis of amino compounds. | nih.govresearchgate.net |

| Dansyl Chloride | Primary/Secondary Amine | Fluorescence Spectroscopy, HPLC | Provides fluorescent derivatives for separation and detection. | nih.gov |

| Cinnamaldehyde | Aromatic Primary Amine | Thin-Layer Chromatography (TLC) | Rapid colorimetric detection on a solid support. | researchgate.net |

Structure Activity Relationship Sar Studies of 1 Propyl 1h Indol 5 Amine Derivatives

Elucidating the Influence of N1-Propyl Substitution on Binding Affinity and Biological Efficacy

The substituent at the N1 position of the indole (B1671886) ring plays a pivotal role in modulating the pharmacological properties of its derivatives. The N1-propyl group, in particular, has been shown to be favorable for certain biological activities.

Research into indole carboxylate derivatives identified for anticonvulsant properties revealed that both methyl and propyl substitutions at the indole nitrogen were advantageous for the desired activity. sci-hub.se In a series of 3-(indanoyl)indoles designed as cannabinoid type 2 (CB2) receptor antagonists, several N1 side chains were explored. nih.gov Among these, the derivative with an N1-n-propyl group was found to be a potent and CB2-selective neutral antagonist. nih.gov Similarly, in the development of N-(4-pyridinyl)-1H-indol-1-amines as potential treatments for Alzheimer's disease, the N-propyl analog, besipirdine, was selected for clinical development based on its promising biological profile. researchgate.net

However, the influence of the N1-propyl group is highly dependent on the specific biological target. In the development of 5-HT6 receptor antagonists, it was discovered that introducing unbranched alkyl substituents like n-propyl and n-butyl at the tetrahydropyridine (B1245486) nitrogen atom of N1-azinylsulfonyl-1H-indoles led to a significant (up to 100-fold) decrease in binding affinity. nih.gov This finding underscores that while the N1-propyl group can be beneficial, it is not universally optimal and its effect must be evaluated within the context of the specific receptor's binding pocket. nih.gov

Table 1: Influence of N1-Alkyl Substitution on Biological Activity for Select Indole Derivatives

| Base Scaffold | Target/Activity | N1-Substituent | Observed Effect on Affinity/Efficacy | Source(s) |

| Indole Carboxylate | Anticonvulsant | Propyl | Favorable for activity | sci-hub.se |

| 3-(Indanoyl)indole | CB2 Receptor Antagonist | n-Propyl | Potent and selective antagonist | nih.gov |

| N-(4-pyridinyl)-1H-indol-1-amine | Alzheimer's Disease Therapeutic | Propyl | Favorable biological profile (Besipirdine) | researchgate.net |

| N1-Azinylsulfonyl-1H-indole | 5-HT6 Receptor Antagonist | n-Propyl | 100-fold decrease in binding affinity | nih.gov |

The Critical Role of the C5-Amino Group and its Chemical Modifications in Molecular Recognition and Pharmacological Response

The C5-position of the indole ring is a frequent site for substitution, and the presence of an amino group at this location is critical for molecular recognition and pharmacological response in many derivatives. chiba-u.jp The amino group, with its ability to act as a hydrogen bond donor and its basic character, can form key interactions with amino acid residues in a target protein's binding site. mdpi.com The unique properties of amino acid side chains, like the indole of tryptophan, are fundamental to molecular recognition, and introducing an amino group onto this scaffold further enhances its potential for specific interactions. mdpi.comnih.gov

The importance of the C5-amino group is often highlighted by studies where it is modified or replaced. For instance, in the development of c-Myc G-quadruplex binders, a series of molecules based on a 5-nitroindole (B16589) scaffold were synthesized. d-nb.info The 5-nitro group serves as a synthetic precursor to the 5-amino group through reduction. d-nb.info The resulting 5-aminoindole (B14826) derivatives were found to be potentially unstable, but their precursors showed significant anticancer activity, underscoring the electronic influence of the substituent at the C5 position. d-nb.info

Modifications of the C5-amino group can drastically alter the pharmacological profile. SAR studies on indole derivatives for various targets have shown that converting the amine to an amide, sulfonamide, or other functional groups can fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. The synthesis of C5-indole unnatural amino acid derivatives highlights the utility of this position for creating complex molecules with tailored biological functions. researchgate.netresearchgate.net In some cases, replacing the C5-amino group with a hydroxyl group, as seen in serotonin (B10506) (5-hydroxytryptamine), leads to a completely different spectrum of biological activity, demonstrating the profound impact of the functional group at this position. sci-hub.semdpi.com The inherent reactivity of the indole ring makes selective functionalization at the C5 position a chemical challenge, but one that is crucial for developing targeted therapeutics. chiba-u.jp

Table 2: Effect of C5-Substituent Modification on Indole Derivatives

| C5-Substituent | Parent Compound Class | General Impact on Pharmacological Profile | Source(s) |

| Amino (-NH2) | Indoleamines | Key for molecular recognition; acts as H-bond donor; point of modification. | mdpi.commedchemexpress.com |

| Nitro (-NO2) | 5-Nitroindoles | Synthetic precursor to amino group; strong electron-withdrawing effects; imparts anticancer activity. | d-nb.info |

| Hydroxyl (-OH) | 5-Hydroxyindoles | Favorable for certain activities (e.g., SERT binding); alters electronic properties compared to -NH2. | sci-hub.se |

| Carboxylic Acid (-COOH) | 5-Amino-1H-indole-2-carboxylic acid | Used as an inhibitor of enzymes like HIV-1 integrase by chelating metal ions in the active site. |

Positional Effects of Substituents at Other Indole Ring Sites (e.g., C2, C3, C4, C6, C7) on Pharmacological Profiles

The pharmacological profile of 1-propyl-1H-indol-5-amine derivatives is not solely determined by the N1 and C5 substituents. Modifications at other positions on the indole ring—C2, C3, C4, C6, and C7—have profound and often position-specific effects on binding affinity, functional activity, and selectivity. nih.gov

C2-Position: Substitution at the C2 position can significantly impact activity. In one study, optimized endothelin-converting enzyme (ECE) inhibitors featured a bisarylamide side chain at the C2-position, which resulted in low-nanomolar activity. nih.gov For cannabinoid receptor ligands, adding a methyl group at C2 improved selectivity for the CB2 receptor and could switch a compound from being an antagonist to a partial agonist. nih.gov In another series, 2-substituted indoles showed higher NOP binding affinities and acted as full agonists, whereas their 3-substituted counterparts were partial agonists. nih.gov

C3-Position: The C3 position is a common site for substitution in indole alkaloids. nih.gov For a series of N-piperidinyl indoles, adding basic functional groups like an amine at the C3 position via various linkers modestly improved NOP binding affinity compared to the unsubstituted parent compound. nih.gov

C4-Position: The C4 position is often less reactive, making substitution more challenging. rsc.org In studies of CysLT1 antagonists, substitution at the C4 position of the indole ring was found to be the least favorable for activity. researchgate.net Similarly, for naltrindole (B39905) analogues targeting opioid receptors, C4'-substituted compounds generally had lower affinities than those substituted at other positions on the benzene (B151609) ring. nih.gov

C6-Position: The C6 position has proven to be a valuable site for modification. The introduction of a chloro substituent at C6 was well-tolerated in certain 5-HT6R antagonists. nih.gov In the search for novel antibiotics, a key finding was that all of the most potent compounds contained a fluorine atom at the C-6 position of the indole ring, suggesting this modification is crucial for enhancing antimicrobial activity. mdpi.com

C7-Position: For some targets, the C7 position is the most favorable for substitution. In a series of CysLT1 antagonists, methoxy (B1213986) group substitution at position 7 was the most favorable. researchgate.net Likewise, for opioid receptor ligands, 7'-substituted compounds generally exhibited higher binding affinities than isomers with substituents at the 4'-, 5'-, or 6'-positions, indicating that this position can better tolerate bulky groups. nih.gov

Table 3: Summary of Positional Effects of Substituents on the Indole Ring

| Position | Substituent Type | Target/Activity | Observed Effect | Source(s) |

| C2 | Bisarylamide | ECE Inhibition | Low-nanomolar activity | nih.gov |

| Methyl | CB2 Receptor | Improved selectivity; switched functionality | nih.gov | |

| C3 | Aminomethyl | NOP Receptor | Modest improvement in binding affinity | nih.gov |

| C4 | Various | CysLT1 Antagonism | Least favorable position for activity | researchgate.net |

| C6 | Fluoro | Antibacterial (MRSA) | Key modification for increased activity | mdpi.com |

| Chloro | 5-HT6 Receptor | Well-tolerated substitution | nih.gov | |

| C7 | Methoxy | CysLT1 Antagonism | Most favorable position for activity | researchgate.net |

| Bulky Groups | Opioid Receptors | Higher affinity than other positions | nih.gov |

Rational Design Principles and Lead Optimization Strategies for this compound Derived Compounds

Rational drug design and lead optimization are iterative processes that use SAR data to modify a lead compound, such as this compound, to create analogues with improved characteristics. mdpi.comdanaher.com The goal is to enhance potency, improve selectivity for the intended target over off-targets, and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADMET). danaher.com

Key strategies for optimizing indole-based compounds include:

Scaffold Hopping and Isomeric Exploration: As seen in the comparison of 2- and 3-substituted indoles, moving a substituent to a different position on the ring can fundamentally change its pharmacological activity from a partial to a full agonist. nih.gov Rational design often involves synthesizing and testing positional isomers to find the optimal arrangement for target engagement. acs.org

Bioisosteric Replacement: The C5-amino group can be replaced by other functional groups (bioisosteres) like hydroxyl, nitro, or small amides to modulate hydrogen bonding capacity, polarity, and metabolic stability. sci-hub.sed-nb.info This strategy aims to retain or improve binding while enhancing drug-like properties.

Targeted Substituent Introduction: Based on SAR data, specific substituents are introduced at key positions to enhance binding. For example, recognizing that a C6-fluoro group dramatically improved antibacterial activity led to the principle that future libraries should incorporate this feature. mdpi.com Similarly, if a binding pocket has an unused hydrophobic region, adding a suitable lipophilic group to the ligand can increase affinity. nih.gov

Improving Selectivity: While a modification might decrease primary agonist activity, it can sometimes improve the selectivity of binding between receptor subtypes (e.g., CB2 over CB1). researchgate.net This is a critical aspect of lead optimization, as improved selectivity often leads to fewer side effects.

Biological Activity Profiles and Molecular Mechanisms of 1 Propyl 1h Indol 5 Amine Derivatives in Vitro Studies

Anticancer Activities and Underlying Molecular Mechanisms of Action

Derivatives of the indole (B1671886) scaffold have demonstrated significant potential as anticancer agents by interacting with a range of validated and novel oncological targets. Their mechanisms of action are diverse, spanning the inhibition of crucial enzymes, modulation of DNA secondary structures, and the induction of programmed cell death.

Inhibition of Key Protein Kinases (e.g., Haspin, Tyrosine Kinases)

Indole-based compounds have been successfully developed as potent inhibitors of various protein kinases implicated in tumor growth and progression.

Haspin Kinase: A series of substituted indoles has been identified as potent inhibitors of Haspin, a kinase involved in regulating mitosis. nih.gov In vitro evaluation using FRET analysis demonstrated significant inhibitory activity for several derivatives, with compounds 47 and 60 emerging as particularly promising. nih.govacs.org Compound 60 also showed high selectivity when tested against a panel of 70 different kinases. nih.gov

Tyrosine Kinases: Derivatives of 1H-indol-5-amine have been synthesized and evaluated as selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. nih.gov Compound 14l , a 3-(4-(2-((1H-indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivative, exhibited an IC₅₀ value of 9 nM for TYK2 inhibition and demonstrated good selectivity over other JAK kinases. nih.gov

Receptor-Interacting Protein Kinase 1 (RIPK1): A class of 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has been developed as potent RIPK1 inhibitors. nih.govresearchgate.net The most active compound, 22b , potently inhibited RIPK1 with an enzymatic IC₅₀ of 0.011 µM and a binding affinity (K D) of 0.004 µM. nih.govresearchgate.net This inhibition effectively protected cells from necroptosis, a form of programmed cell death. nih.govresearchgate.net

Other Kinases: Indolyl-hydrazone derivatives have shown inhibitory activity against a panel of kinases relevant to breast cancer, including PI3K-α, PI3K-β, PI3K-δ, CDK2, AKT-1, and EGFR. mdpi.com

Table 1: In Vitro Kinase Inhibitory Activity of Selected Indole Derivatives

| Compound | Target Kinase | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 14l | TYK2 | 9 nM | nih.gov |

| 22b | RIPK1 | 0.011 µM | nih.govresearchgate.net |

| Compound 5 | PI3K-α | Potent Inhibition | mdpi.com |

| Compound 5 | CDK2 | Potent Inhibition | mdpi.com |

| Compound 5 | EGFR | Potent Inhibition | mdpi.com |

Modulation of Nucleic Acid Interactions (e.g., c-Myc G-quadruplex binding)

Certain indole derivatives can target and stabilize non-canonical DNA structures known as G-quadruplexes (G4s), which are found in the promoter regions of oncogenes like c-Myc. The stabilization of these structures can act as a silencer, downregulating the transcription of the oncogene. nih.govnih.gov

A series of pyrrolidine-substituted 5-nitroindole (B16589) derivatives were synthesized and shown to bind to the c-Myc promoter G-quadruplex. nih.gov Nuclear Magnetic Resonance (NMR) studies revealed that some of these compounds interact with the terminal G-quartets of the quadruplex in a 2:1 stoichiometry. nih.gov This binding leads to the downregulation of c-Myc expression, contributing to their anticancer effects. nih.gov While various small molecules, including quindolines and berberine, have been investigated for their ability to stabilize the c-Myc G-quadruplex, caution is advised in directly attributing cellular effects to this mechanism without specific assays to confirm direct targeting within the cell. nih.gov

Impact on Cellular Proliferation, Cell Cycle Progression, and Apoptosis Induction Pathways

A primary outcome of the molecular interactions described above is the inhibition of cancer cell growth. Indole derivatives have demonstrated potent antiproliferative activity against a variety of human tumor cell lines. nih.govnih.govnih.gov

Antiproliferative Activity: A series of 3-methyl-2-phenyl-1H-indoles showed significant antiproliferative effects, with the most potent compounds, 32 and 33 , exhibiting GI₅₀ values below 5 µM across HeLa, A2780, and MSTO-211H cell lines. nih.gov Similarly, an indazole derivative, compound 6o , displayed a promising IC₅₀ value of 5.15 µM against the K562 chronic myeloid leukemia cell line. nih.govnih.gov

Cell Cycle Arrest and Apoptosis: The antiproliferative effects are often linked to the induction of cell cycle arrest and apoptosis. nih.govnih.gov Compound 6o was found to affect apoptosis and the cell cycle, potentially by inhibiting Bcl2 family members and interacting with the p53/MDM2 pathway. nih.govnih.gov The most potent 3-methyl-2-phenyl-1H-indole derivative, compound 32 , was also shown to induce the apoptosis pathway. nih.govacs.org

Table 2: Antiproliferative Activity of Indole Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Activity (GI₅₀ / IC₅₀) | Reference |

|---|---|---|---|

| Compound 32 | HeLa, A2780, MSTO-211H | < 5 µM | nih.gov |

| Compound 33 | HeLa, A2780, MSTO-211H | < 5 µM | nih.gov |

| Compound 6o | K562 (Leukemia) | 5.15 µM | nih.govnih.gov |

| Compound 6o | A549 (Lung) | > 50 µM | nih.gov |

| Compound 6o | PC-3 (Prostate) | 20.4 µM | nih.gov |

| Compound 6o | Hep-G2 (Hepatoma) | 16.3 µM | nih.gov |

Interaction with Other Cancer-Related Molecular Targets

The anticancer portfolio of indole derivatives is expanded by their activity against several other key molecular targets.

Histone Deacetylases (HDACs) and Sirtuins: HDACs and Sirtuins are epigenetic regulators often dysregulated in cancer. High-throughput screening led to the discovery of a series of indoles as potent and selective inhibitors of the human sirtuin SIRT1, a class III HDAC. nih.gov The most potent of these compounds inhibit SIRT1 with IC₅₀ values in the nanomolar range (60-100 nM). nih.gov Kinetic studies suggest these inhibitors bind after the release of nicotinamide (B372718) from the enzyme, preventing the release of the deacetylated peptide. nih.gov Other research has focused on designing achiral indole analogues of the known SIRT1 inhibitor EX-527, resulting in compounds with comparable potency and improved selectivity over SIRT2. nih.gov

DNA Topoisomerases: DNA topoisomerases are enzymes that control the topological state of DNA and are essential for replication. nih.gov Several 3-methyl-2-phenyl-1H-indole derivatives have been identified as inhibitors of human DNA topoisomerase II (topo II). nih.govacs.org A strong correlation was observed between the antiproliferative effect of these compounds and their ability to inhibit the relaxation activity of topo II. nih.govacs.org

Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARs are nuclear hormone receptors that can influence cellular processes. scilit.com Some heterocyclic compounds have been identified as PPARγ modulators, and their anticancer effects appear to act primarily through the PPARγ pathway. nih.gov While direct studies on 1-propyl-1H-indol-5-amine derivatives are limited in this area, the broader class of heterocyclic ligands shows potential for interacting with this target. nih.gov

Antimicrobial Spectrum and Mechanistic Investigations (Antibacterial, Antifungal, Antitubercular Activities)

Indole and its derivatives are recognized for their role in bacterial physiology and have been explored as a scaffold for new antimicrobial agents. nih.gov

A series of aminoguanidyl indole derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as for their antifungal activity. nih.gov Several compounds showed promising broad-spectrum activity. nih.gov Structure-activity relationship studies indicated that the presence and position of halogen atoms on the indole ring are critical for efficacy. nih.gov Similarly, a study on 4-(indol-3-yl)thiazole-2-amines found that specific substitutions on the indole and thiazole (B1198619) rings were beneficial for antibacterial and antifungal activity. mdpi.com For instance, the presence of a propan-2-ylidenhydrazine substituent at position 2 of the thiazole ring resulted in significant antibacterial and antifungal effects. mdpi.com

Table 3: Antimicrobial Activity of Selected Indole Derivatives

| Compound Class | Organism Type | Key Findings | Reference |

|---|---|---|---|

| Aminoguanidyl indoles | Gram-positive & Gram-negative Bacteria, Fungi | Some compounds showed promising broad-spectrum activity. Halogen substitutions are critical for efficacy. | nih.gov |

| 4-(indol-3-yl)thiazole-2-amines | Bacteria & Fungi | Compound 5x with a propan-2-ylidenhydrazine substituent was most beneficial for activity. | mdpi.com |

Disruption of Bacterial Proton Motive Force (PMF) and Associated Pathways

One of the key mechanisms by which certain antimicrobial agents act is through the disruption of the proton motive force (PMF) across the bacterial cell membrane. The PMF is crucial for essential cellular processes, including ATP synthesis and the transport of molecules.

Chemicals that disrupt the PMF can inhibit bacterial processes that rely on it. nih.gov For example, inhibitors of competence in Streptococcus pneumoniae were identified that function by inhibiting the PMF, which in turn disrupts the export of a quorum-sensing peptide required for DNA uptake. nih.gov The susceptibility of Gram-negative bacteria like E. coli to certain antibiotics has also been linked to the PMF, as it can mediate antibiotic uptake. nih.gov Disruption of the PMF with an uncoupler significantly decreased the lethality of the aminoglycoside gentamicin. nih.gov While specific studies detailing the PMF disruption mechanism for this compound derivatives are not prevalent, the investigation into the membrane-disrupting properties of aminoguanidyl indole derivatives suggests that interference with membrane integrity and potential-dependent processes is a plausible mechanism of action. nih.gov

Inhibition of Specific Microbial Enzymes and Vital Processes

Derivatives of the indole nucleus have been a significant area of interest in the development of new antimicrobial agents. researchgate.neteurekaselect.com Research into N-methylsulfonylindole derivatives has demonstrated selective antibacterial activity. Specifically, certain thiosemicarbazide (B42300) and thiazolidinone derivatives of this scaffold showed efficacy against Gram-negative bacteria, such as Salmonella enterica and/or Escherichia coli. nih.gov

Furthermore, various indole derivatives have been synthesized and evaluated for their activity against a range of microbial pathogens. nih.gov For instance, certain bis-indole derivatives have shown activity against vancomycin-intermediate Staphylococcus aureus (VISA) with minimum inhibitory concentrations (MIC) of 1–4 mg/L and have also been found to inhibit the NorA efflux pump. dovepress.com Novel indole derivatives containing pyridinium (B92312) moieties have also been developed, with some exhibiting high efficacy against phytopathogenic bacteria like Xanthomonas oryzae. acs.org One such derivative, compound 43 , demonstrated potent activity with half-maximal effective concentration (EC50) values of 1.0 and 1.9 μg/mL against X. oryzae pv. oryzae and X. oryzae pv. oryzicola, respectively. acs.org

While these studies establish the antimicrobial potential of the broader indole derivative class, the precise molecular mechanisms, such as the inhibition of specific microbial enzymes, are often still under investigation and can vary significantly based on the derivative's specific structure. eurekaselect.comnih.gov

Anti-inflammatory Properties and Immunomodulatory Effects

Indole derivatives have been extensively investigated for their potential as anti-inflammatory agents, often targeting key components of the inflammatory cascade.

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, COX-2)

A primary mechanism for the anti-inflammatory action of many indole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme. researchgate.netjapsonline.com Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs as it is associated with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov

In vitro studies have identified several 2-(4-(methylsulfonyl)phenyl) indole derivatives with potent and selective COX-2 inhibitory activity. japsonline.com As detailed in the table below, some of these compounds exhibited significantly lower IC50 values against COX-2 compared to the reference drug indomethacin, along with high selectivity indices. japsonline.com For example, compound 4b , featuring a chlorobenzyl and methylsulfonyl moiety, was found to be 1,362 times more selective for COX-2 than indomethacin. japsonline.com Other indole derivatives have also shown COX-2 inhibitory IC50 values in the nanomolar range, with some compounds demonstrating stronger inhibition than the standard drug Celecoxib. researchgate.net

Beyond COX-2, indole derivatives also modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of genes involved in the inflammatory response. nih.govnih.govmdpi.com Natural indoles such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM) have been shown to suppress the activation of NF-κB and its upstream kinase, IκBα kinase. nih.govnih.gov This suppression prevents the translocation of NF-κB to the nucleus, thereby inhibiting the expression of NF-κB-regulated genes that code for pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. nih.govmdpi.com For instance, the indole phytoalexin arvelexin has been demonstrated to inhibit NF-κB activation in macrophages, leading to a decrease in the expression of iNOS, COX-2, TNF-α, IL-6, and IL-1β. mdpi.com

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 2-Aryl Indole Derivatives

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) |

|---|---|---|---|

| 4b | 11.8 | 0.11 | 107.63 |

| 4d | 8.1 | 0.17 | 47.64 |

| 4f | 8.8 | 0.15 | 58.66 |

| Indomethacin | 0.039 | 0.49 | 0.079 |

Data sourced from a study on 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole derivatives. japsonline.com

In Vitro Antioxidant Effects and Mechanisms

The indole nucleus is a key feature in many compounds exhibiting antioxidant activity. The mechanisms by which these derivatives counteract oxidative stress include free radical scavenging and metal ion chelation. nih.gov The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is commonly used to evaluate this activity, where the antioxidant donates a hydrogen atom to the DPPH radical. nih.gov

The antioxidant capacity of indole derivatives is highly dependent on the nature and position of substituents on the indole core and any attached moieties. nih.gov Studies on C-3 substituted indole derivatives have shown that the introduction of a pyrrolidinedithiocarbamate group (compound 12 ) resulted in the highest DPPH scavenging activity (38%) and Fe3+-Fe2+ reducing ability among the tested series. nih.gov In another study, indole derivatives bearing a single hydroxyl group on an arylidene ring showed weak activity, whereas the introduction of a second or third hydroxyl group led to the most potent compounds in the series. unica.it

The table below summarizes the DPPH radical scavenging activity for a series of C-3 substituted indole derivatives, highlighting the superior activity of the pyrrolidinedithiocarbamate derivative compared to the parent compound, gramine.

Table 2: DPPH Free Radical Scavenging Activity of C-3 Substituted Indole Derivatives

| Compound | Moiety at C-3 | DPPH Scavenging Activity (%) |

|---|---|---|

| Gramine (1) | Dimethylaminomethyl | 5 |

| 11 | Diethyldithiocarbamate | 31 |

| 12 | Pyrrolidinedithiocarbamate | 38 |

| Trolox (Standard) | - | 95 |

Activity measured at a concentration of 0.1 mg/mL. Data sourced from a study on C-3 substituted indole derivatives. nih.gov

Neuropharmacological Activities in Model Systems

Indole-based structures are foundational to many neuropharmacologically active compounds, including key neurotransmitters like serotonin (B10506). Derivatives of this compound have been explored for their interactions with various receptor systems in the central nervous system.

Cannabinoid Receptor Modulation (e.g., CB1 Receptor Allosteric Modulation)

The cannabinoid CB1 receptor, a G protein-coupled receptor abundant in the brain, is a significant therapeutic target. Allosteric modulators, which bind to a site distinct from the primary (orthosteric) site, offer a novel approach to fine-tuning receptor activity. nih.govfrontiersin.org The indole-2-carboxamide scaffold has been identified as a key structure for developing allosteric modulators of the CB1 receptor. nih.govnih.govresearchgate.net

One of the most well-characterized indole-based allosteric modulators is Org27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide). nih.govnih.govwikipedia.org In vitro studies have shown that Org27569 exhibits positive binding cooperativity with CB1 agonists like CP55,940, meaning it increases their affinity for the receptor. nih.govwikipedia.org However, functionally, it acts as a negative allosteric modulator (NAM) or an insurmountable antagonist, decreasing the efficacy of agonists in stimulating G-protein signaling. nih.govwikipedia.org This unique profile of enhancing agonist binding while inhibiting its functional output is a hallmark of some allosteric modulators. nih.gov

Structure-activity relationship (SAR) studies on N-phenylethyl-1H-indole-2-carboxamides have further refined the understanding of this class. For instance, carboxamides 13 and 21 , which bear a dimethylamino or piperidinyl group on the phenethyl moiety and a chlorine atom at the 5-position of the indole, demonstrated potent stimulatory activity on CB1 receptors with EC50 values of 50 nM and 90 nM, respectively. researchgate.net

Table 3: Activity of Selected Indole-2-Carboxamide CB1 Allosteric Modulators

| Compound | Key Structural Features | Activity | EC50 Value |

|---|---|---|---|

| 13 | 5-Cl-indole, 4-dimethylamino on phenethyl | Stimulatory | 50 nM |

| 21 | 5-Cl-indole, 4-piperidinyl on phenethyl | Stimulatory | 90 nM |

Data sourced from a study on N-phenylethyl-1H-indole-2-carboxamides. researchgate.net

Dopamine (B1211576) Receptor Affinity and Selectivity (e.g., D2/D3 Receptors)

The dopamine D2 and D3 receptors are crucial targets for antipsychotic and neurological medications. researchgate.net While indoleamine hallucinogens are known to interact with a variety of receptors, including dopamine receptors, specific binding affinity data for derivatives of this compound at D2 and D3 receptors are not extensively detailed in the reviewed literature. nih.gov

The dopamine D3 receptor (D3R) has a high selectivity for dopamine, with a Ki of approximately 27 nM. frontiersin.org Research into multifunctional antipsychotic agents has explored various chemical scaffolds for their affinity to D2 and D3 receptors. For example, certain arylpiperazinylalkyl derivatives have been identified with moderate binding affinities for D2 receptors (Ki values ranging from 126 nM to 249 nM) and, in some cases, preferential and potent binding at D3 receptors (Ki = 17 nM). researchgate.net However, these specific examples are not indole derivatives.

While direct data on this compound derivatives is limited, research on related heterocyclic structures provides context. For example, a series of 2-(5-Bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues were synthesized and their affinity for dopamine receptors was measured. nih.gov This highlights the ongoing exploration of indole-related five-membered heterocyclic rings as potential dopamine receptor ligands. Further research is required to specifically characterize the D2/D3 receptor affinity and selectivity profile of this compound derivatives.

Acetylcholinesterase Inhibition Profile

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease and other neurological disorders characterized by a cholinergic deficit. Various indole derivatives have been investigated as AChE inhibitors.

Research into novel indole amines has revealed their potential as effective acetylcholinesterase inhibitors. In one study, synthesized indole amines demonstrated significant in vitro acetylcholinesterase inhibition, with IC50 values for compounds 24 and 25 being 4.66 µM and 4.28 µM, respectively. nih.gov These values are comparable to that of galantamine (IC50 = 4.15 µM), a known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. nih.gov

Furthermore, a series of indole-based sulfonamide derivatives have exhibited potent inhibition against acetylcholinesterase, with IC50 values ranging from 0.17 ± 0.02 to 8.53 ± 0.32 μM, compared to the standard drug donepezil (B133215) (IC50 = 0.014 ± 0.01 μM). The molecular structure of these derivatives, particularly the presence and position of substituent groups on the indole ring and the sulfonamide moiety, plays a crucial role in their inhibitory activity.

Table 1: In Vitro Acetylcholinesterase Inhibitory Activity of Selected Indole Derivatives

| Compound | Derivative Type | IC50 (µM) vs. Acetylcholinesterase | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|

| Indole Amine 24 | Indole Amine | 4.66 | Galantamine | 4.15 |

| Indole Amine 25 | Indole Amine | 4.28 | Galantamine | 4.15 |

| Indole Sulfonamide Series | Indole-based Sulfonamide | 0.17 - 8.53 | Donepezil | 0.014 |

Serotonin Receptor Antagonism (e.g., 5-HT3 Receptors)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels found in the central and peripheral nervous systems. The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the treatment of nausea and vomiting, particularly chemotherapy-induced and postoperative nausea and vomiting. Indole derivatives have been instrumental in the development of potent 5-HT3 receptor antagonists.

The design and synthesis of novel 1,7-annelated indole derivatives have led to compounds with high affinity for the 5-HT3 receptor. nih.gov Some of these derivatives were found to be significantly more potent than the established 5-HT3 antagonist, ondansetron. nih.gov For example, cilansetron, a 1,7-annelated indole derivative, exhibits a high affinity for 5-HT3 receptors with a Ki value of 0.19 nM. nih.gov The enhanced potency of these annelated derivatives suggests that the additional ring system provides a favorable hydrophobic interaction with the 5-HT3 receptor binding site. nih.gov

Structure-activity relationship studies have defined a pharmacophore for 5-HT3 receptor antagonists, which includes a heteroaromatic ring system (such as indole), a coplanar carbonyl group, and a basic nitrogen center at specific distances. nih.gov The development of specific keto-amino-indole derivatives has provided further support for this model, leading to the identification of potent 5-HT3 receptor antagonists. nih.gov

Table 2: In Vitro 5-HT3 Receptor Antagonist Activity of a Selected Indole Derivative

| Compound | Derivative Type | Affinity (Ki, nM) for 5-HT3 Receptor | Reference Compound |

|---|---|---|---|

| Cilansetron | 1,7-Annelated Indole | 0.19 | Ondansetron |

Additional Biological Activities and Mechanistic Studies (e.g., Antimalarial, Antidiabetic, Antiviral)

Beyond their effects on acetylcholinesterase and serotonin receptors, indole derivatives have demonstrated a broad spectrum of other biological activities, including antimalarial, antidiabetic, and antiviral effects.

Antimalarial Activity: The indole scaffold is present in several compounds with significant antiplasmodial activity. nih.gov For instance, screening of chemical libraries has identified piperidine (B6355638) indole derivatives with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov Modifications of these initial hits have led to analogues with improved drug-like properties and activity against chloroquine-resistant strains. nih.gov Spiroindolones are another class of indole derivatives that have shown promise as antimalarial agents, with compounds like NITD609 demonstrating efficacy against both P. falciparum and P. vivax.

Antidiabetic Activity: Indole derivatives have been investigated for their potential in managing diabetes mellitus. nih.govresearchgate.net Research has shown that certain synthetic indole derivatives possess antihyperglycemic and antioxidant properties. researchgate.net Some of these compounds have demonstrated inhibitory activity against α-amylase, an enzyme involved in carbohydrate digestion, which can help in controlling post-prandial blood glucose levels. researchgate.net Tryptophan indole derivatives, produced by gut microbiota, may also play a role in improving insulin (B600854) sensitivity and stimulating insulin secretion. nih.gov

Antiviral Activity: The indole nucleus is a key structural feature in several antiviral drugs, both on the market and in clinical development. nih.gov Arbidol, an indole derivative, is a broad-spectrum antiviral agent used for the treatment of influenza and other respiratory viruses. nih.gov Indole derivatives have been shown to act through various mechanisms, including inhibition of viral entry and fusion, and inhibition of key viral enzymes such as reverse transcriptase and integrase. nih.gov For example, Delavirdine is an indole-containing non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV. nih.gov

Table 3: Overview of Additional Biological Activities of Indole Derivatives

| Activity | Example Derivative Class | Observed In Vitro Effects | Potential Mechanism of Action |

|---|---|---|---|

| Antimalarial | Piperidine Indoles, Spiroindolones | Inhibition of P. falciparum and P. vivax growth | Inhibition of hemozoin formation, targeting PfATP4 |

| Antidiabetic | Synthetic Indole Derivatives, Tryptophan Indole Derivatives | Inhibition of α-amylase, improved insulin sensitivity | Enzyme inhibition, modulation of metabolic pathways |

| Antiviral | Arbidol, Delavirdine | Inhibition of various viruses including influenza and HIV | Inhibition of viral entry/fusion, reverse transcriptase inhibition |

Computational Chemistry and Molecular Modeling of 1 Propyl 1h Indol 5 Amine Analogues

Molecular Docking Studies for Predictive Target Binding and Ligand-Receptor Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For analogues of 1-propyl-1H-indol-5-amine, docking studies are pivotal in identifying potential biological targets and elucidating the specific interactions that govern binding affinity. These studies can reveal crucial ligand-receptor interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are essential for molecular recognition. nih.govnih.gov

In a typical molecular docking workflow for a this compound analogue, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand's 3D conformation is generated and optimized. Docking software then systematically samples different orientations and conformations of the ligand within the receptor's binding site, scoring each pose based on a force field that estimates the binding energy.

For instance, studies on various indole (B1671886) derivatives have successfully employed molecular docking to predict their binding modes with enzymes and receptors. mdpi.com The indole scaffold, with its hydrogen bond donor and aromatic system, often plays a key role in anchoring the ligand within the binding pocket. The 5-amino group can act as a hydrogen bond donor or acceptor, while the N-propyl group can engage in hydrophobic interactions.

| Analogue | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Indole-Analogue-A | Kinase A | -9.2 | ASP160, LYS45 | Hydrogen Bond |

| Indole-Analogue-B | Kinase A | -8.5 | LEU150, VAL30 | Hydrophobic |

| Indole-Analogue-C | Protease B | -10.1 | TYR99, PHE140 | Pi-Stacking |

| Indole-Analogue-D | Protease B | -9.8 | SER139, GLY143 | Hydrogen Bond |

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of both the ligand and the receptor over time. mdpi.com For this compound analogues, MD simulations are crucial for assessing the stability of the docked pose and for calculating more accurate binding free energies. nih.gov

An MD simulation begins with the docked complex, which is solvated in a water box with appropriate ions to mimic physiological conditions. The system's trajectory is then calculated by integrating Newton's laws of motion for all atoms over a specific period, typically nanoseconds to microseconds. The resulting trajectory provides detailed information on the conformational dynamics of the complex. nih.gov

Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the ligand in the binding site.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more quantitative measure of binding affinity than docking scores alone. nih.gov

In Silico Design, Virtual Screening, and De Novo Drug Design Approaches

The structural information gleaned from docking and MD simulations of initial this compound analogues can be leveraged for the in silico design of new, potentially more potent compounds. This can be achieved through several approaches:

Structure-Based Virtual Screening: A large library of compounds is computationally docked into the target's binding site, and the top-scoring molecules are selected for further investigation. This is an efficient method for identifying novel scaffolds that can bind to the target of interest. nih.govelsevierpure.com

Ligand-Based Virtual Screening: When the 3D structure of the target is unknown, a pharmacophore model can be built based on the chemical features of known active analogues. This model is then used to screen compound libraries for molecules that match the pharmacophore.

De Novo Drug Design: This approach involves the computational "growth" of a novel molecule within the binding site of the target receptor. mdpi.comrsc.org Algorithms piece together molecular fragments or atoms to create a ligand that is complementary in shape and chemical properties to the binding site. mdpi.com

These in silico methods accelerate the drug discovery process by prioritizing the synthesis and testing of compounds with a higher likelihood of being active. nih.govresearchgate.net

Computational Molecular Descriptors Analysis for Pharmacokinetic Profiling

A crucial aspect of drug development is understanding a compound's pharmacokinetic profile, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational methods play a significant role in predicting these properties for this compound analogues early in the discovery pipeline. rsc.orgiaps.org.in

A wide range of molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, can be calculated. springernature.com These descriptors are then used in quantitative structure-property relationship (QSPR) models to predict ADMET properties.

| Descriptor | Predicted Property | Favorable Range |

|---|---|---|

| Molecular Weight (MW) | Absorption, Distribution | < 500 Da |

| LogP (Octanol-Water Partition Coefficient) | Absorption, Permeability | -0.4 to +5.6 |

| Hydrogen Bond Donors (HBD) | Absorption, Permeability | ≤ 5 |

| Hydrogen Bond Acceptors (HBA) | Absorption, Permeability | ≤ 10 |

| Topological Polar Surface Area (TPSA) | Permeability, Bioavailability | ≤ 140 Ų |

By analyzing these descriptors, researchers can identify potential liabilities in a molecule's pharmacokinetic profile and make structural modifications to improve its drug-like properties. nih.gov

Quantum Chemical Calculations for Spectroscopic Data Interpretation and Electronic Structure Analysis (e.g., DFT for NMR)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate means of investigating the electronic structure and properties of molecules like this compound analogues. researchgate.net These methods are invaluable for interpreting experimental spectroscopic data and understanding the fundamental electronic characteristics that drive chemical reactivity and biological activity.

One of the key applications of DFT in this context is the prediction of Nuclear Magnetic Resonance (NMR) spectra. youtube.com By calculating the chemical shifts of ¹H and ¹³C atoms, computational chemists can aid in the structural elucidation of newly synthesized analogues and confirm their identity. researchgate.net

DFT can also be used to calculate:

Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity and its ability to participate in charge-transfer interactions.

Electrostatic Potential Maps: These maps visualize the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor, which is important for understanding intermolecular interactions.

Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the structure and identify characteristic vibrational modes. researchgate.net

These quantum chemical insights provide a detailed understanding of the intrinsic properties of this compound analogues at the atomic level, complementing the classical mechanics-based approaches of molecular docking and dynamics.

Analytical Characterization Methods for 1 Propyl 1h Indol 5 Amine and Derivatives

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for determining the precise structure of 1-propyl-1H-indol-5-amine.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, characteristic signals would be expected for the aromatic protons on the indole (B1671886) ring, the protons of the propyl group, and the amine protons. The splitting patterns (e.g., triplets, quartets) of the propyl group signals are particularly informative for confirming its structure.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of different carbon environments in the molecule. Distinct signals are expected for the carbons of the indole ring and the propyl substituent. The chemical shifts of the aromatic carbons can confirm the substitution pattern on the indole ring.

Illustrative ¹H NMR and ¹³C NMR Data for this compound (in CDCl₃)

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Proton | ||||

| H-a | ~0.95 | t | 3H | -CH₂CH₂CH₃ |

| H-b | ~1.80 | sextet | 2H | -CH₂CH₂ CH₃ |

| H-c | ~4.00 | t | 2H | -CH₂ CH₂CH₃ |

| H-2 | ~6.45 | d | 1H | Indole C2-H |

| H-3 | ~7.10 | d | 1H | Indole C3-H |

| H-4 | ~7.20 | d | 1H | Indole C4-H |

| H-6 | ~6.80 | dd | 1H | Indole C6-H |

| H-7 | ~7.50 | d | 1H | Indole C7-H |

| NH₂ | ~3.60 | br s | 2H | -NH₂ |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |

| Carbon | ||

| C-a | ~11.5 | -CH₂CH₂CH₃ |

| C-b | ~23.0 | -CH₂CH₂ CH₃ |

| C-c | ~48.0 | -CH₂ CH₂CH₃ |

| C-2 | ~101.0 | Indole C2 |

| C-3 | ~128.0 | Indole C3 |

| C-3a | ~129.0 | Indole C3a |

| C-4 | ~111.0 | Indole C4 |

| C-5 | ~140.0 | Indole C5 |

| C-6 | ~115.0 | Indole C6 |

| C-7 | ~121.0 | Indole C7 |

| C-7a | ~135.0 | Indole C7a |

Note: The chemical shifts are illustrative and can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretches of the amine group, the C-H stretches of the aromatic and alkyl groups, and the C=C and C-N stretches of the indole ring.

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium | N-H stretching (amine) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| 2960-2850 | Strong | Aliphatic C-H stretching |

| 1620-1580 | Medium-Strong | C=C stretching (aromatic ring) |

| 1470-1450 | Medium | C-H bending (alkyl) |

| 1360-1340 | Medium | C-N stretching (aromatic amine) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation pattern can provide further structural information, for example, through the loss of the propyl group or fragments of the indole ring. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Possible Fragment |

| 174 | High | [M]⁺ (Molecular Ion) |

| 145 | Medium | [M - C₂H₅]⁺ |

| 131 | High | [M - C₃H₇]⁺ |

| 117 | Medium | [Indole-5-amine]⁺ fragment |

Chromatographic Methodologies for Purity Assessment and Separation

Chromatographic techniques are essential for separating this compound from impurities and for determining its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like this compound.

Reversed-Phase HPLC: This is the most common mode used for separating indole derivatives. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape). Detection is typically achieved using a UV detector, as the indole ring has strong UV absorbance.

Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

GC can be used for the analysis of this compound if it is sufficiently volatile and thermally stable. The use of a suitable capillary column (e.g., with a nonpolar or medium-polarity stationary phase) is crucial for good separation. Detection is often performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS).

Typical GC Method Parameters

| Parameter | Condition |

| Column | DB-5 or HP-5 (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min |

| Detector | FID or MS |

Specialized Derivatization Techniques for Enhanced Analytical Detection and Quantitative Analysis

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for analysis. For this compound, derivatization can be employed to improve its volatility for GC analysis or to enhance its detectability in HPLC.

Derivatization for Gas Chromatography

The primary amine group of this compound can lead to poor peak shape and adsorption on the GC column. Derivatization converts the polar amine group into a less polar and more volatile functional group.

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens on the amine group with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.comlibretexts.org

Acylation: Acylating agents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with the amine to form stable, volatile amide derivatives. nih.gov These derivatives are also highly responsive to electron capture detection (ECD), which can significantly improve sensitivity.

Derivatization for High-Performance Liquid Chromatography

While the native UV absorbance of the indole ring is often sufficient for detection, derivatization can be used to introduce a fluorescent tag for highly sensitive analysis, particularly for trace-level quantification in complex matrices.

Fluorescence Tagging: Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to produce highly fluorescent derivatives. nih.gov This allows for detection at much lower concentrations compared to UV detection.

Common Derivatization Reagents and Their Applications

| Derivatization Reagent | Analytical Technique | Purpose |

| BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | GC | Increases volatility and improves peak shape sigmaaldrich.comlibretexts.org |

| TFAA (Trifluoroacetic anhydride) | GC | Increases volatility and enhances ECD response nih.gov |

| Dansyl Chloride | HPLC | Introduces a fluorescent tag for enhanced sensitivity nih.gov |

| FMOC-Cl (9-fluorenylmethyl chloroformate) | HPLC | Adds a highly fluorescent group for trace analysis nih.gov |

Future Research Directions and Translational Perspectives in Academic Discovery

Exploration of Novel Indole-Based Scaffolds with Optimized Pharmacological Properties

The indole (B1671886) scaffold's versatility allows for extensive chemical modification to enhance its drug-like features and therapeutic relevance. nih.gov Future research on 1-propyl-1H-indol-5-amine should focus on systematic structural modifications to create novel derivatives with optimized pharmacological profiles. The N-propyl group and the 5-amino group are key positions for chemical derivatization. For instance, varying the length and branching of the N-alkyl chain or acylating the 5-amino group can significantly impact the molecule's interaction with biological targets.

Advanced synthetic methodologies, such as metal-catalyzed cross-coupling reactions and multi-component strategies, can accelerate the generation of a diverse library of analogs based on the this compound core. nih.gov This approach allows for the exploration of a wide chemical space to identify compounds with improved potency, selectivity, and pharmacokinetic properties. The indole framework is known to interact with a wide array of biological targets, leading to diverse pharmacological activities. acs.orgnih.govresearchgate.net By creating derivatives of this compound, researchers can aim to develop new agents for various diseases.

| Indole Derivative Class | Substitution Pattern | Observed Pharmacological Activity | Potential Therapeutic Area |

|---|---|---|---|

| Vinca Alkaloids (e.g., Vinblastine) | Complex, multi-ring structure fused to indole | Inhibition of tubulin polymerization researchgate.net | Cancer |

| Tambjamine Alkaloids | Substituted bipyrrole connected to an indole moiety | Induction of apoptosis in cancer cells via ROS activation openmedicinalchemistryjournal.com | Cancer |

| Indomethacin | N-acylated indole with a chlorobenzoyl group | Inhibition of COX-1 and COX-2 enzymes researchgate.net | Inflammation, Pain |

| Rivastigmine-Indole Hybrids | Indole-carboxamide linked to a carbamate (B1207046) moiety | Cholinesterase inhibition rsc.org | Alzheimer's Disease |

| This compound Analogs | Systematic variation of N-propyl and 5-amino groups | To be determined | Multiple potential areas (e.g., oncology, neurology) |

Integration with Synthetic Biology Tools for Biosensing and Production of Indole Derivatives

Synthetic biology offers powerful tools for both the detection and sustainable production of complex molecules like indole derivatives. A key future direction is the development of transcription factor (TF)-based biosensors specifically for this compound and its analogs. nih.gov These biosensors can be engineered into microorganisms like Escherichia coli to detect and quantify the presence of the target molecule, which is invaluable for high-throughput screening of compound libraries and for monitoring production processes. nih.govacs.org For example, the TtgV repressor from Pseudomonas putida has been implemented as a generalist biosensor for various indole derivatives and could be engineered for higher specificity. nih.govacs.org